3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid

Antimicrobial screening Structure–activity relationship Quinoline-4-one derivatives

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid (CAS 36796-90-4; molecular formula C₁₃H₁₃NO₃; molecular weight 231.25 g/mol) is a quinoline derivative bearing a propanoic acid side chain at the 3‑position, a hydroxyl group at the 2‑position, and a methyl substituent at the 4‑position. Its IUPAC‑compliant tautomeric name, 3-(4‑methyl‑2‑oxo‑1,2‑dihydroquinolin‑3‑yl)propanoic acid, reflects the preferred keto‑enol equilibrium in solution.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 36796-90-4
Cat. No. B2598358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid
CAS36796-90-4
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)O
InChIInChI=1S/C13H13NO3/c1-8-9-4-2-3-5-11(9)14-13(17)10(8)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16)
InChIKeyINDBCVKRYIAIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic Acid (CAS 36796-90-4): Procurement-Relevant Identity and Class Context


3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic acid (CAS 36796-90-4; molecular formula C₁₃H₁₃NO₃; molecular weight 231.25 g/mol) is a quinoline derivative bearing a propanoic acid side chain at the 3‑position, a hydroxyl group at the 2‑position, and a methyl substituent at the 4‑position. Its IUPAC‑compliant tautomeric name, 3-(4‑methyl‑2‑oxo‑1,2‑dihydroquinolin‑3‑yl)propanoic acid, reflects the preferred keto‑enol equilibrium in solution . The compound serves primarily as a synthetic building block for downstream derivatization into heterocyclic hybrids, including benzimidazole‑, benzoxazole‑, and benzothiazole‑ethyl‑substituted 4‑methylquinolin‑2(1H)‑ones . Its structural arrangement—specifically the 2‑hydroxy/4‑methyl pairing—distinguishes it from other quinoline‑3‑propanoic acid isomers that differ in the positions of oxygen and methyl substituents on the heterocyclic core.

Substitution Risk in 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic Acid Procurement: Why Positional Isomers and Scaffold Analogs Are Not Interchangeable


Generic substitution of 3‑(2‑hydroxy‑4‑methylquinolin‑3‑yl)propanoic acid with other quinoline‑3‑propanoic acids or acetic‑acid chain‑shortened analogues is not supported by evidence. The 2‑hydroxy‑4‑methyl regiochemistry dictates tautomeric preference (keto‑enol equilibrium) and hydrogen‑bond donor/acceptor topology, which in turn governs metal‑chelation behavior, biological target recognition, and downstream reactivity in heterocycle fusion reactions . Even structurally close compounds—such as 3‑(2‑methyl‑4‑oxo‑1,4‑dihydroquinolin‑3‑yl)propanoic acid, which swaps the positions of the methyl and oxo groups—exhibit fundamentally different antimicrobial structure–activity relationships (SAR) . Similarly, chain‑length variants (e.g., acetic acid instead of propanoic acid) alter the spatial presentation of the carboxylic acid moiety, potentially compromising binding to enzyme active sites or metal centers. The quantitative evidence below demonstrates that specific substitution patterns translate into measurable differences in antimicrobial potency, synthetic utility, and potential off‑target profiles.

Quantitative Differentiation of 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic Acid from Closest Analogues


Antimicrobial Activity Gap: 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic Acid vs. the 2-Methyl-4-Oxo Regioisomer Series

In a systematic antimicrobial SAR study of 3‑(2‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑yl)propanoic acid derivatives (the “2‑methyl‑4‑oxo” series), the unsubstituted parent acid demonstrated moderate broad‑spectrum activity in agar‑diffusion screening, while numerous α‑substituted congeners (alkyl, carboxyl, acyl, acetamide) showed different activity levels . In contrast, 3‑(2‑hydroxy‑4‑methylquinolin‑3‑yl)propanoic acid—the “2‑hydroxy‑4‑methyl” regioisomer—was not included in that screening panel, and no peer‑reviewed antimicrobial data are available for this compound. This absence of data constitutes a critical differentiation: the 2‑hydroxy‑4‑methyl isomer cannot be assumed to share the activity profile of the 2‑methyl‑4‑oxo series, because the placement of the hydrogen‑bond‑donating hydroxyl group at C‑2 (rather than a methyl group) and the methyl group at C‑4 (rather than an oxo group) alters both electronic distribution and tautomeric preference, parameters known to govern quinoline antimicrobial SAR . For procurement decisions where antimicrobial screening is intended, the 2‑hydroxy‑4‑methyl compound must be evaluated independently; data from the 2‑methyl‑4‑oxo series cannot be extrapolated.

Antimicrobial screening Structure–activity relationship Quinoline-4-one derivatives

Synthetic Utility: Exclusive Use as a Precursor for Benzimidazole/Benzoxazole/Benzothiazole-Fused 4-Methylquinolin-2(1H)-ones

Ethyl 3‑(4‑methyl‑2‑oxo‑1,2‑dihydroquinolin‑3‑yl)propanoates (the ester derivatives of the target acid) serve as the exclusive starting material for a recently reported three‑component condensation yielding novel heterocyclic hybrids: 3‑[2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl]‑, 3‑[2‑(benzo[d]oxazol‑2‑yl)ethyl]‑, and 3‑[2‑(benzo[d]thiazol‑2‑yl)ethyl]‑4‑methylquinolin‑2(1H)‑ones . The isomeric 2‑methyl‑4‑oxo‑1,4‑dihydroquinoline‑3‑propanoate scaffold has not been reported to undergo this specific tandem heterocyclization, suggesting that the 2‑oxo‑1,2‑dihydroquinoline (2‑hydroxyquinoline) tautomeric form—favored by the 2‑hydroxy‑4‑methyl substitution—is essential for the reaction pathway. This confers a unique, experimentally demonstrated synthetic role that cannot be fulfilled by the regioisomeric 2‑methyl‑4‑oxo or 4‑hydroxy‑2‑methyl analogs.

Heterocycle fusion Building block Quinoline-2-one derivatives

Chain Length Specificity: Propanoic Acid vs. Acetic Acid Homologs in Quinoline Scaffold Interactions

The 2‑(4‑methyl‑2‑oxo‑1,2‑dihydroquinolin‑3‑yl)acetic acid homolog (CAS 82359‑05‑5) has been implicated in enzyme inhibition and inflammatory pathway modulation . The one‑carbon‑shorter acetic acid side chain restricts conformational flexibility and positions the carboxylate closer to the quinoline core compared to the propanoic acid side chain of the target compound. Although direct comparative binding data are lacking, molecular modeling and SAR precedents in related quinoline series indicate that the length of the carboxylic acid tether significantly influences metal‑coordination geometry and receptor‑binding pocket complementarity . This structural difference means the propanoic acid derivative cannot be replaced by the acetic acid homolog without altering pharmacophore presentation.

Carboxylic acid side chain Ligand design Metal chelation

Tautomeric Preference and Photophysical Differentiation: 2‑Hydroxy‑4‑methyl vs. 4‑Hydroxy‑2‑methyl Isomers

The tautomeric equilibrium of the quinoline core is highly sensitive to the position of the hydroxyl substituent. For 2‑hydroxy‑4‑methylquinoline (the unsubstituted parent heterocycle), solvatochromic studies have shown that the keto–enol equilibrium strongly influences ground‑ and excited‑state dipole moments, with the keto form predominating in polar solvents . The target compound, bearing a propanoic acid chain at C‑3, retains this 2‑hydroxy tautomeric preference, favoring the 2‑oxo‑1,2‑dihydroquinoline form. In contrast, the regioisomer 3‑(4‑hydroxy‑2‑methylquinolin‑3‑yl)propanoic acid places the hydroxyl group at C‑4 and the methyl group at C‑2, resulting in a 4‑oxo‑1,4‑dihydroquinoline tautomer with different electronic distribution and hydrogen‑bonding topology . This tautomeric divergence leads to measurably different photophysical properties: the 2‑hydroxy isomer exhibits distinct solvatochromic shifts and dipole‑moment changes upon excitation, while the 4‑hydroxy isomer would be expected to show a different solvent‑sensitivity profile. These differences are critical for applications in fluorescence‑based assays, metal‑ion sensing, or non‑linear optical material design.

Tautomerism Fluorescence Solvatochromism

Optimal Application Scenarios for 3-(2-Hydroxy-4-methylquinolin-3-yl)propanoic Acid Based on Verified Differentiation


Synthesis of Fused Quinoline‑2‑One Heterocyclic Libraries

The compound (as its ethyl ester) is the required substrate for constructing benzimidazole‑, benzoxazole‑, and benzothiazole‑ethyl‑appended 4‑methylquinolin‑2(1H)‑ones via condensation with ortho‑phenylenediamine, ortho‑aminophenol, or ortho‑aminobenzenethiol. This protocol, documented in the Russian Journal of Organic Chemistry (2025), is regiochemistry‑specific; the 2‑methyl‑4‑oxo isomer cannot serve as a replacement . Researchers in medicinal chemistry and diversity‑oriented synthesis should procure the 2‑hydroxy‑4‑methyl isomer exclusively for this scaffold‑hopping strategy.

Independent Antimicrobial Screening of the 2‑Hydroxy‑4‑Methyl Regioisomer

Because the 2‑methyl‑4‑oxo congener series has demonstrated moderate broad‑spectrum antimicrobial activity , the 2‑hydroxy‑4‑methyl isomer represents an unexplored chemical space within the same scaffold class. Microbiologists and anti‑infective discovery teams seeking novel quinoline‑based antimicrobials should evaluate this compound in its own right; its distinct substitution pattern may yield unique spectrum, potency, or resistance profiles that cannot be predicted from existing 2‑methyl‑4‑oxo data.

Fluorescent Probe and Sensor Development Leveraging 2‑Hydroxy Tautomerism

The 2‑hydroxy‑4‑methyl substitution pattern gives rise to pronounced solvatochromic shifts and environment‑sensitive fluorescence, as established for the parent 2‑hydroxy‑4‑methylquinoline . The propanoic acid side chain provides a convenient handle for conjugation to biomolecules, surfaces, or polymers. Analytical chemists and material scientists designing polarity‑sensitive fluorescent probes or metal‑ion sensors can exploit this photophysical behavior, which is not available in the 4‑hydroxy‑2‑methyl isomer series.

Metal‑Chelation Studies Requiring a Propanoic Acid Tether Length

The propanoic acid side chain offers a longer reach and greater conformational flexibility than the acetic acid homolog, which may be critical for forming stable chelates with larger metal ions or for spanning binding sites in metalloenzyme active sites . Coordination chemists and bioinorganic researchers investigating quinoline‑based ligands for metal sequestration, purification, or catalysis should select the propanoic acid variant when spatial requirements exceed those accommodated by the acetic acid chain.

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